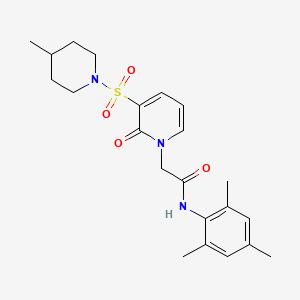

N-mesityl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-mesityl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a piperidine ring, a sulfonyl group, and an acetamide group. Piperidine is a common structural motif in many pharmaceuticals and other biologically active compounds .

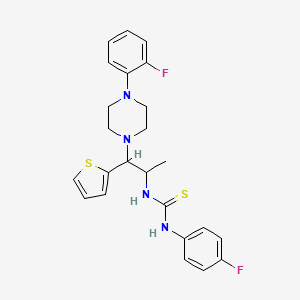

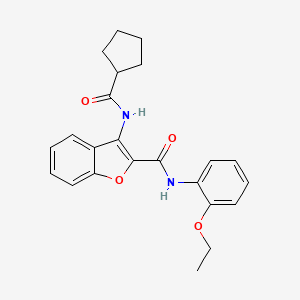

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. Piperidines, for example, are six-membered rings containing one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom. The acetamide group consists of an acetyl group single-bonded to a nitrogen atom.Wissenschaftliche Forschungsanwendungen

Polymorphism and Solvent Effects

A new polymorph of a closely related sulfapyridine derivative, showcasing solvent-dependent dimorphism, has been reported. This study highlights the importance of solvent choice in the crystallization processes of pharmaceutically active compounds, which can significantly impact their physical properties and stability (Pan & Englert, 2013).

Anticancer Properties

Synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents reveals the potential of certain sulfonamide derivatives in cancer treatment. The study demonstrates the compounds' cytotoxic effects on various cancer cell lines, indicating their promise as therapeutic agents (Redda et al., 2011).

Carbonic Anhydrase Inhibition

Research on thiazolylsulfonamides structurally related to pritelivir, a helicase-primase inhibitor, showed that these compounds are potent inhibitors of human carbonic anhydrase isoforms. This finding suggests potential applications in treating diseases like cancer, obesity, and epilepsy (Carta et al., 2017).

COVID-19 Drug Research

A study on antimalarial sulfonamides explored their potential as COVID-19 therapeutics through computational calculations and molecular docking. This research underscores the versatility of sulfonamide derivatives in drug discovery, potentially offering new avenues for COVID-19 treatment (Fahim & Ismael, 2021).

Cross-Coupling Reactions

The synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides through cross-coupling reactions highlights the utility of these compounds in chemical synthesis, offering pathways to a variety of biologically active molecules (Han, 2010).

Protective Effects in Agriculture

Mefluidide (N-(2,4-dimethyl-5-[([trifluoromethyl] sulfonyl)amino]phenyl)acetamide) has been shown to protect chilled-sensitive crops from temperature stress, indicating its potential as a bioprotective agent in agriculture (Tseng & Li, 1984).

Wirkmechanismus

Zukünftige Richtungen

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are continually being developed . This compound, with its combination of a piperidine ring, a sulfonyl group, and an acetamide group, could potentially be of interest in future research.

Eigenschaften

IUPAC Name |

2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-15-7-10-25(11-8-15)30(28,29)19-6-5-9-24(22(19)27)14-20(26)23-21-17(3)12-16(2)13-18(21)4/h5-6,9,12-13,15H,7-8,10-11,14H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADHZTDPBKHFBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-nitro-phthalamic acid](/img/structure/B2860320.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860323.png)

![4-isopropoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2860324.png)

![6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one](/img/structure/B2860328.png)

![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)